Exploring the Applications and Mechanisms of Bis(trimethylsilyl) ethoxymethyl Chloride in Chemical Biopharmaceuticals

Bis(trimethylsilyl)ethoxymethyl chloride (Bsmoc-Cl) is a highly specialized chemical reagent that has carved out a critical niche in the synthesis of complex biomolecules, particularly peptides and modified nucleotides, which are fundamental to modern biopharmaceutical discovery and development. As a protecting group reagent, Bsmoc-Cl offers unique advantages over more traditional agents, especially concerning stability, orthogonal deprotection, and compatibility with sensitive functional groups prevalent in biologically active compounds. Its ability to protect amino groups, most notably the imidazole ring of histidine, under demanding synthetic conditions makes it indispensable for producing high-purity therapeutic peptides, including those targeting cancer, metabolic diseases, and infectious agents. This article delves into the chemical properties, reaction mechanisms, and diverse applications of Bsmoc-Cl within the biopharmaceutical landscape, highlighting its role in advancing drug discovery and manufacturing.

The Crucial Role of Protecting Groups in Peptide and Biopharmaceutical Synthesis

The synthesis of peptides and complex biomolecules, whether via solid-phase peptide synthesis (SPPS) or solution-phase methods, is a multi-step process requiring exquisite control. Amino acids possess multiple reactive functional groups (amine, carboxylic acid, and various side chains like hydroxyl, thiol, or imidazole). To selectively form peptide bonds between specific carboxyl and amino groups without unwanted side reactions, chemists employ protecting group strategies. These strategies involve temporarily masking ("protecting") certain functional groups during coupling steps and then selectively removing ("deprotecting") them later under specific conditions without affecting other protecting groups or the nascent chain. An ideal protecting group must be stable during the coupling conditions but readily removable under orthogonal conditions that do not cleave other protecting groups or degrade the peptide backbone. Orthogonality is paramount in complex syntheses involving multiple different protecting groups (e.g., for the α-amino group, side chains, and potentially the C-terminus). The choice of protecting group significantly impacts the efficiency, purity, yield, and feasibility of synthesizing challenging sequences, such as those rich in cysteine, histidine, or prone to aggregation. Bsmoc-Cl emerged as a solution to specific challenges associated with protecting notoriously difficult residues like histidine.

Chemical Properties and Mechanism of Bsmoc-Cl

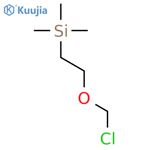

Bsmoc-Cl, with the chemical formula C8H20ClOsi2 (often written as (CH3)3SiCH2CH2OCH2Cl), is a chloromethyl ether derivative featuring two bulky trimethylsilyl (TMS) groups attached via an ethylene spacer to the oxygen atom. This β-silyl alkoxymethyl structure is key to its unique properties. The primary reaction of Bsmoc-Cl involves nucleophilic substitution. When reacting with an amino group (–NH2 or –NH– in heterocycles like imidazole), the chloride is displaced, forming a carbamate linkage (N–C(=O)–O–) where the oxygen is part of the –OCH2– group. The resulting protecting group is the bis(trimethylsilyl)ethoxymethyl carbamate, commonly abbreviated as the Bsmoc group. The defining characteristic of the Bsmoc group is its mode of deprotection. Unlike many base-labile groups (e.g., Fmoc) or acid-labile groups (e.g., Boc, trityl), the Bsmoc group is cleaved under remarkably mild acidic conditions, specifically using dilute trifluoroacetic acid (TFA, typically 0.5-2% v/v) in an inert solvent like dichloromethane (DCM). This cleavage proceeds via a β-silyl carbocation elimination mechanism. The silicon atoms stabilize the formation of a carbocation at the β-carbon (relative to oxygen), which then fragments, releasing the free amine and volatile byproducts: formaldehyde (or its acetal) and bis(trimethylsilyl)ethylene. The mildness of this deprotection is crucial, minimizing side reactions such as aspartimide formation or premature cleavage of other acid-labile side-chain protecting groups often used concurrently (e.g., t-butyl based groups requiring stronger TFA concentrations). Furthermore, the bulky TMS groups provide steric hindrance, enhancing the group's stability towards nucleophiles encountered during coupling steps, reducing the risk of premature deprotection or racemization.

Bsmoc for Histidine Protection: Overcoming a Critical Challenge

Histidine (His) presents a significant challenge in peptide synthesis due to the nucleophilicity and potential for metal coordination of its imidazole side chain. Unprotected or inadequately protected His residues can lead to multiple issues: (1) Acylation: The imidazole nitrogen can act as a nucleophile during amino acid coupling steps, leading to branched peptides or deletion sequences. (2) Racemization: His is particularly prone to base-catalyzed racemization during coupling if the imidazole nitrogen is unprotected and acts as a base. (3) Metal Binding/Chelation: His residues readily bind metal ions, which can complicate purification (e.g., HPLC) or affect the biological activity of the final peptide. (4) Acid Sensitivity: His side chains can undergo specific side reactions under strong acidic conditions used for final deprotection/cleavage in SPPS. Traditional protecting groups for His (like Trt or Bom) often require harsh deprotection conditions (strong acid like HF or TFMSA for Bom) or can suffer from instability during repetitive coupling/deprotection cycles (Trt can be somewhat labile to repeated TFA treatments). The Bsmoc group, introduced onto the imidazole τ-nitrogen (less commonly π-nitrogen) using Bsmoc-Cl under mild basic conditions (e.g., with DIEA in DCM/DMF), provides an elegant solution. Its steric bulk effectively shields the imidazole, preventing acylation and significantly reducing racemization risk. Crucially, its deprotection with very dilute TFA (0.5-2%) occurs rapidly at room temperature and is fully compatible with standard Fmoc-SPPS protocols where the α-amino group is protected with the base-labile Fmoc group. This orthogonality allows for the smooth synthesis of His-containing peptides without the need for specialized, harsh final cleavage cocktails often associated with other His protecting groups, leading to higher purity and fewer side products. This has proven vital for synthesizing complex peptides like GLP-1 analogs, antimicrobial peptides rich in His, or peptides containing multiple sensitive residues.

Applications in Solid-Phase Peptide Synthesis (SPPS) and Beyond

While His protection is its flagship application, the utility of Bsmoc-Cl extends more broadly within SPPS and related bioconjugation chemistry: 1. Orthogonal α-Amino Protection: Although less common than Fmoc due to cost, Bsmoc can be used as an alternative α-amino protecting group in SPPS. Its stability towards piperidine (used for Fmoc removal) and mild acid lability offers a different orthogonality scheme, potentially useful for synthesizing segments or peptides where standard Fmoc chemistry encounters limitations. 2. Lysine Side-Chain Protection: The ε-amino group of lysine can also be protected with Bsmoc. This is particularly advantageous when synthesizing peptides requiring selective deprotection of lysine side chains under very mild acidic conditions for subsequent modifications, such as site-specific biotinylation, fluorescent labeling, or cyclization, while leaving other acid-labile side-chain protections (e.g., OtBu for Asp/Glu, Trt for Cys/Asn/Gln, Pbf for Arg) intact. 3. Nucleotide Synthesis: Bsmoc chemistry finds application in the synthesis of modified oligonucleotides and nucleosides. Protecting exocyclic amino groups on nucleobases (like adenine, cytosine, guanine) with Bsmoc allows for their orthogonal deprotection under mild acid conditions, facilitating the synthesis of complex oligonucleotide conjugates or sequences sensitive to standard deprotection methods. 4. Solution-Phase Synthesis and Segment Condensation: The mild deprotection profile makes Bsmoc-Cl valuable in solution-phase synthesis of peptide segments or complex small molecules where sensitive functionalities are present. Protected segments can be coupled, and the Bsmoc group subsequently removed with minimal side reactions, enabling efficient segment condensation strategies. 5. Bioconjugation Linkers: The principle of the Bsmoc group – stable protection cleavable by ultra-mild acid – is being explored in the design of cleavable linkers for drug delivery systems (e.g., Antibody-Drug Conjugates - ADCs) or functionalized surfaces where gentle release of the active moiety is required.

Advantages and Considerations in Biopharmaceutical Development

The adoption of Bsmoc-Cl in biopharmaceutical R&D and manufacturing is driven by distinct advantages: * Ultra-Mild Acid Deprotection: Minimizes acid-sensitive side reactions (Aspartimide formation, Trp modification, premature cleavage of tBu/Pbf groups), leading to higher crude peptide purity and simplified purification. * Reduced Racemization: Excellent suppression of racemization at His residues and potentially other sterically hindered residues during coupling. * Orthogonality: Highly orthogonal to Fmoc (base-labile) and most common side-chain protecting groups (acid-labile, but requiring stronger acid than Bsmoc), enabling complex syntheses. * Stability: Good stability during standard peptide coupling cycles using active esters or carbodiimides. * Volatile Byproducts: Deprotection generates volatile, non-basic byproducts, simplifying work-up and purification. However, several factors require consideration: * Cost: Bsmoc-Cl is significantly more expensive than common protecting group reagents like Fmoc-OSu or Trt-Cl. * Steric Bulk: While beneficial for stability, the large size can sometimes hinder coupling efficiency, especially for sterically congested residues immediately adjacent to a Bsmoc-protected His. Careful coupling reagent selection (e.g., using phosphonium/uronium salts) may be necessary. * Moisture Sensitivity: Bsmoc-Cl is highly moisture-sensitive and must be handled under inert atmosphere (Argon/Nitrogen) using anhydrous solvents. * Limited Commercial Availability of Bsmoc-Amino Acids: While available, pre-loaded Bsmoc-His derivatives are less common and more expensive than Fmoc-His(Trt) or Fmoc-His(Boc). * Safety: Like all chloromethyl alkyl ethers, Bsmoc-Cl is a potential alkylating agent and should be handled with appropriate precautions (fume hood, gloves, avoiding inhalation/skin contact), although its specific hazard profile differs from classical carcinogens like chloromethyl methyl ether. Despite these considerations, the benefits of Bsmoc-Cl, particularly for synthesizing challenging His-rich peptides or sequences prone to acid-sensitive side reactions, often outweigh the drawbacks, making it a powerful tool in the medicinal chemist's and peptide chemist's arsenal for developing next-generation peptide therapeutics.

Product Information: Bis(trimethylsilyl)ethoxymethyl Chloride (Bsmoc-Cl)

Bis(trimethylsilyl)ethoxymethyl chloride (Bsmoc-Cl) is a specialized, high-purity organosilicon reagent designed for the selective protection of amino groups, particularly the imidazole ring of histidine, in peptide synthesis and the modification of nucleobases in oligonucleotide chemistry. Its unique β-silyl alkoxymethyl structure enables ultra-mild acid deprotection, offering significant advantages in synthesizing complex, acid-sensitive biomolecules crucial for biopharmaceutical research and development.

Specifications & Handling

Bsmoc-Cl is typically supplied as a clear, colorless to pale yellow liquid. Key specifications include a high purity grade (often ≥97% or ≥98% by GC or NMR) and low water content (Karl Fischer titration, e.g., ≤ 0.1%). Due to its high reactivity with moisture and potential sensitivity to oxygen, it must be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (commonly 2-8°C or sometimes -20°C for extended periods). Handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (nitrile or neoprene gloves, safety goggles, lab coat). All manipulations should use anhydrous solvents (DCM, DMF, THF) under an inert atmosphere (using Schlenk techniques or glovebox). Solutions should be prepared fresh or used promptly. The reagent is moisture-sensitive; exposure to air causes hydrolysis, generating HCl and the corresponding alcohol, rendering it ineffective. Compatibility should be verified with other reagents in the reaction mixture, though it is generally compatible with common solvents and bases (e.g., DIEA, NMM) used in protection reactions. Suppliers provide Material Safety Data Sheets (MSDS/SDS) detailing specific hazards (irritant, moisture-sensitive, potential lachrymator) and safe handling procedures, which must be consulted prior to use.

Key Applications in Biopharmaceuticals

Bsmoc-Cl's primary application is the introduction of the Bsmoc protecting group onto the imidazole nitrogen (typically τ-N) of histidine residues during Solid-Phase Peptide Synthesis (SPPS), especially Fmoc-based SPPS. This application is critical for synthesizing therapeutic peptides containing histidine, which is prone to racemization and side reactions during synthesis. The Bsmoc group provides superior steric protection, minimizing acylation of the imidazole and suppressing racemization during coupling steps. Its most valued feature is the ultra-mild deprotection using dilute TFA (0.5-2% v/v in DCM), which occurs rapidly at room temperature. This mildness is essential for preventing common acid-mediated side reactions like aspartimide formation at Asp-Gly/Asn-Gly sequences, oxidation of tryptophan, or premature cleavage of tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups commonly used on other amino acid side chains. Beyond histidine, Bsmoc-Cl is used to protect the ε-amino group of lysine, enabling selective deprotection under mild acid conditions for site-specific bioconjugation (e.g., attaching labels, PEG chains, or cytotoxic payloads) or cyclization later in the synthesis. It also finds use in protecting exocyclic amino groups in nucleosides and nucleotides during oligonucleotide synthesis, allowing orthogonal deprotection strategies for constructing complex nucleic acid therapeutics or probes. The mild deprotection principle is also explored in designing cleavable linkers for targeted drug delivery systems.

Mechanism and Advantages over Alternatives

The Bsmoc group operates via a unique deprotection mechanism. Upon treatment with mild acid (dilute TFA), protonation occurs, followed by an E1 elimination facilitated by the β-silyl effect. The silicon atoms stabilize the developing carbocation at the carbon beta to the oxygen, leading to fragmentation. This releases the free amine, formaldehyde (or its dimethyl acetal depending on conditions), and the volatile alkene, bis(trimethylsilyl)ethylene ((Me3Si)2C=CH2). This contrasts sharply with traditional histidine protecting groups: Trityl (Trt) requires moderate TFA concentrations (1-5% for longer times or up to 20-50% for rapid cleavage) increasing aspartimide risk; Benzyloxymethyl (Bom) requires very strong acids like HF or trifluoromethanesulfonic acid (TFMSA) for cleavage, which are hazardous and can damage side chains or the resin. Other groups like 1-Methyl-1-(4-methylphenyl)ethyl (Mmt) or 4-Methyltrityl (Mtt) also cleave with very mild acid but are significantly less stable than Bsmoc during the repetitive piperidine treatments used for Fmoc deprotection in SPPS, risking premature loss of the His protection. The key advantages of Bsmoc-Cl are therefore: 1. Orthogonal Mild Acid Lability: Deprotects rapidly with ultra-dilute TFA, minimizing acid-sensitive side reactions. 2. Excellent Stability: Highly stable to bases (piperidine for Fmoc removal) and nucleophiles encountered during standard coupling conditions. 3. Superior Racemization Suppression: Effective protection minimizes His racemization. 4. Volatile Byproducts: Simplifies work-up and purification. 5. Orthogonality: Compatibility with Fmoc/tBu/Pbf SPPS strategy. While the steric bulk can occasionally slow coupling to protected His residues, this is generally manageable with optimized coupling protocols.

Considerations for Process Development & Manufacturing

While invaluable for research and complex peptide API manufacture, integrating Bsmoc-Cl into large-scale biopharmaceutical production requires careful evaluation. The reagent's cost is significantly higher than standard alternatives like Fmoc-His(Trt)-OH. Robust analytical methods (HPLC, LC-MS) are essential to monitor the efficiency of both the protection step (reaction completion) and the deprotection step (completeness and absence of side products). Process optimization focuses on determining the minimal effective stoichiometry of Bsmoc-Cl (typically 1.5-3 equivalents relative to the amino group) and optimal reaction conditions (solvent, base like DIEA or NMM, concentration, temperature, time) to ensure complete protection while minimizing reagent use and potential side reactions (e.g., over-alkylation). The moisture sensitivity demands strict environmental control during handling and charging. Scalability of the ultra-mild TFA deprotection step needs validation, ensuring consistent and complete removal across large batches. Efficient removal of the volatile byproducts ((Me3Si)2C=CH2 and formaldehyde/dimethoxymethane) during work-up and purification (typically precipitation or chromatography) is crucial for final product purity. Assessing the overall impact on yield, purity, and cost compared to alternative strategies (e.g., using Trt with optimized synthesis/purification to manage aspartimide) is necessary for process selection. Despite these considerations, for peptides where histidine-induced side reactions severely compromise yield or purity using standard methods, Bsmoc-Cl often provides the only viable route to manufacturing the high-quality active pharmaceutical ingredient (API) required for clinical use.

Literature References

- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., ... & Albericio, F. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC-tBu protection. Journal of Organic Chemistry, 60(13), 4050-4052. (Introduces Bsmoc group for difficult sequences).

- Beyermann, M., & Bienert, M. (1992). Synthesis of difficult peptide sequences: a comparison of Fmoc- and Boc-technique. Tetrahedron Letters, 33(26), 3745-3748. (Discusses challenges and mentions early protecting group needs).

- Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. (Reviews SPPS techniques, often highlighting challenges with residues like His).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review covering Bsmoc and other protecting groups, their mechanisms and applications).

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Protocol detailing SPPS, including strategies for difficult residues where Bsmoc is relevant).

![Trimethyl[(oxiran-2-yl)methyl]silane | 16722-11-5 Trimethyl[(oxiran-2-yl)methyl]silane | 16722-11-5](https://www.kuujia.com/scimg/cas/16722-11-5x150.png)

![SILANE, [2-(CHLOROMETHOXY)ETHYL]BIS(1-METHYLETHYL)- | 405521-32-6 SILANE, [2-(CHLOROMETHOXY)ETHYL]BIS(1-METHYLETHYL)- | 405521-32-6](https://www.kuujia.com/scimg/cas/405521-32-6x150.png)